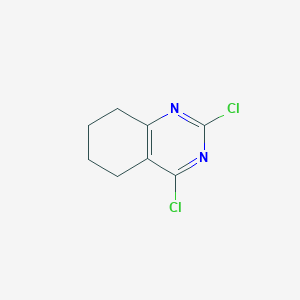

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

Description

Contextualization within the Quinazoline (B50416) Heterocyclic System

Quinazoline, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, forms the core of a vast and diverse family of heterocyclic compounds. mdpi.commdpi.com This fundamental structure is found in numerous natural products and has been a cornerstone in the development of various pharmaceuticals. rsc.orgnih.gov The quinazoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.comrsc.orgnih.gov

The versatility of the quinazoline system stems from the various substitution patterns possible on both the benzene and pyrimidine rings. mdpi.com This allows for the fine-tuning of the molecule's steric, electronic, and lipophilic properties, thereby influencing its biological activity and pharmacokinetic profile. The introduction of different functional groups at various positions has led to the discovery of potent and selective inhibitors of enzymes and receptors. mdpi.com

Significance of the Tetrahydroquinazoline (B156257) Scaffold in Contemporary Chemical and Biological Sciences

The 5,6,7,8-tetrahydroquinazoline (B1197369) scaffold, a partially saturated derivative of quinazoline, has gained prominence in recent years. nih.gov This structural modification, where the benzene ring is hydrogenated, introduces a three-dimensional character to the otherwise planar quinazoline system. This non-planar conformation can be crucial for fitting into the binding pockets of specific biological targets.

The tetrahydroquinazoline core is a key structural motif in a variety of biologically active compounds. nih.govacs.org Research has demonstrated that derivatives of this scaffold exhibit a range of pharmacological effects, including potential as anticancer and antitubercular agents. nih.govresearchgate.net The development of novel synthetic routes to access diverse tetrahydroquinazoline derivatives is an active area of research, aiming to expand the chemical space available for drug discovery. nih.govresearchgate.net

Overview of Established and Emerging Research Avenues for 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

This compound serves as a key intermediate in the synthesis of more complex molecules. The two chlorine atoms at the 2 and 4 positions are reactive and can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This chemical reactivity makes it a valuable starting material for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Emerging research focuses on utilizing this dichlorinated scaffold to synthesize novel compounds with potential therapeutic applications. For instance, it is being explored as a precursor for the development of inhibitors of specific enzymes implicated in diseases such as cancer. The ability to selectively functionalize the 2 and 4 positions allows for the systematic exploration of the structure-activity relationships of the resulting derivatives.

While detailed biological activity data for this compound itself is limited in publicly available literature, its importance lies in its role as a versatile synthetic intermediate. The compound's utility is demonstrated by its inclusion in the catalogs of major chemical suppliers, indicating its use in ongoing research and development.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂N₂ | nih.gov |

| Molecular Weight | 203.07 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| SMILES | C1CCC2=C(C1)C(=NC(=N2)Cl)Cl | nih.gov |

| InChI | InChI=1S/C8H8Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2 | sigmaaldrich.com |

| InChIKey | KBAXPKVNVXMVKV-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAXPKVNVXMVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504065 | |

| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-85-1 | |

| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro 5,6,7,8 Tetrahydroquinazoline and Its Functionalized Derivatives

Direct Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

The direct synthesis of this compound is typically a two-step process involving the initial formation of the core heterocyclic structure, followed by a halogenation step to introduce the chloro groups at the C-2 and C-4 positions.

Cyclization Reactions Leading to the Tetrahydroquinazoline (B156257) Core

The foundational 5,6,7,8-tetrahydroquinazoline (B1197369) skeleton is often constructed via cyclocondensation reactions. nih.gov A common precursor for the dichloro-derivative is 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione, also known as 5,6,7,8-tetrahydro-quinazoline-2,4-diol. chemicalbook.comsigmaaldrich.com This intermediate serves as the direct substrate for the subsequent chlorination step. The synthesis of this core structure can be achieved through various methods, including the reaction of α,β-unsaturated ketones with amidine derivatives. nih.gov

Halogenation Procedures for Introducing Dichloro Functionality at C-2 and C-4

Once the 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione core is obtained, the hydroxyl groups (in the enol form) are converted to chloro groups. This transformation is a crucial step to activate the C-2 and C-4 positions for further functionalization.

The most prevalent method for the dichlorination of the tetrahydroquinazoline-2,4-dione precursor is treatment with phosphorus oxychloride (POCl₃). chemicalbook.comchemicalbook.com This reagent serves as both the chlorinating agent and, in many cases, the solvent. researchgate.net

The reaction involves heating the precursor, 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione, in an excess of phosphorus oxychloride. chemicalbook.com The mechanism proceeds through initial phosphorylation of the keto/enol groups, forming phosphorylated intermediates that are more susceptible to nucleophilic attack by chloride ions. nih.gov Subsequent heating drives the reaction to completion, yielding the desired this compound. nih.gov After the reaction, excess POCl₃ is typically removed under reduced pressure, and the product is isolated and purified. chemicalbook.com

| Starting Material | Reagent | Temperature | Reaction Time | Yield | Product |

| 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | Phosphorus oxychloride (POCl₃) | 120 °C | 1 hour | 57% | This compound |

Table 1: Synthesis of this compound via Chlorination with POCl₃. Data sourced from Chemicalbook. chemicalbook.com

Strategies for Derivatization of this compound

The two chlorine atoms at the C-2 and C-4 positions of the quinazoline (B50416) ring are excellent leaving groups, making the compound an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups.

Nucleophilic Aromatic Substitution (NAS) at the Dichloro Positions (C-2 and C-4)

Nucleophilic aromatic substitution is a primary strategy for elaborating the this compound scaffold. nih.govnih.gov These reactions proceed via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The reaction is highly regioselective, with the C-4 position being significantly more reactive towards nucleophiles than the C-2 position. nih.govdoaj.org Theoretical studies using Density Functional Theory (DFT) calculations have shown that the carbon atom at the C-4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack. nih.govnih.govresearchgate.net This inherent electronic preference allows for selective mono-substitution at C-4 under controlled conditions.

The reaction of 2,4-dichloroquinazolines with various amine nucleophiles is extensively documented as a reliable method for synthesizing 4-aminoquinazoline derivatives. nih.govnih.gov This regioselective substitution is a cornerstone in the synthesis of numerous biologically active molecules. nih.govdoaj.org By reacting this compound with a primary or secondary amine, the chlorine atom at the C-4 position is selectively replaced to yield 2-chloro-4-amino-5,6,7,8-tetrahydroquinazoline derivatives. This selectivity holds true for a diverse range of amines, including anilines, benzylamines, and aliphatic amines. nih.gov

| Substrate | Nucleophile | Product (General Structure) | Position of Substitution |

| This compound | Primary/Secondary Amine (R¹R²NH) | 2-Chloro-4-(N-R¹,R²)-5,6,7,8-tetrahydroquinazoline | C-4 (Regioselective) |

Table 2: Regioselective Amination of this compound. nih.govnih.govdoaj.org

Further reaction under more forcing conditions or with a stronger nucleophile can lead to disubstitution, replacing the chlorine at the C-2 position as well, to form 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives. nih.govnih.gov

Substitution with Oxygen and Sulfur Nucleophiles

The chlorine atoms at the C-2 and C-4 positions of the this compound ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a variety of oxygen- and sulfur-containing functional groups. Generally, in related 2,4-dichloroquinazoline (B46505) systems, the C-4 position is more reactive towards nucleophiles than the C-2 position. This regioselectivity is attributed to the greater electron deficiency at the C-4 position.

While specific studies on this compound are limited, the reactions with oxygen nucleophiles such as alkoxides and phenoxides are expected to proceed preferentially at the C-4 position, yielding 4-alkoxy-2-chloro- or 4-phenoxy-2-chloro-5,6,7,8-tetrahydroquinazolines. Further reaction at the C-2 position would require more forcing conditions.

Similarly, sulfur nucleophiles like thiols and thiophenols are anticipated to react in a comparable manner. The reaction with one equivalent of a thiol would likely yield the 4-thioether derivative. The synthesis of 2,4-bis(alkylthio) or 2,4-bis(arylthio) derivatives would be achievable with an excess of the sulfur nucleophile and more stringent reaction conditions. The table below illustrates the expected products from these nucleophilic substitution reactions.

| Nucleophile | Expected Product at C-4 | Expected Product at C-2 and C-4 |

|---|---|---|

| ROH (Alcohol) | 4-Alkoxy-2-chloro-5,6,7,8-tetrahydroquinazoline | 2,4-Dialkoxy-5,6,7,8-tetrahydroquinazoline |

| ArOH (Phenol) | 2-Chloro-4-phenoxy-5,6,7,8-tetrahydroquinazoline | 2,4-Diphenoxy-5,6,7,8-tetrahydroquinazoline |

| RSH (Thiol) | 2-Chloro-4-(alkylthio)-5,6,7,8-tetrahydroquinazoline | 2,4-Bis(alkylthio)-5,6,7,8-tetrahydroquinazoline |

| ArSH (Thiophenol) | 2-Chloro-4-(arylthio)-5,6,7,8-tetrahydroquinazoline | 2,4-Bis(arylthio)-5,6,7,8-tetrahydroquinazoline |

Functionalization of the Cyclohexane Ring (C-5, C-6, C-7, C-8)

Modification of the saturated cyclohexane portion of the this compound scaffold provides another avenue for creating structural diversity.

Introduction of Carbonitrile Groups at C-6

The introduction of a carbonitrile (cyano) group at the C-6 position can be a valuable synthetic transformation, as the nitrile can be further converted into other functional groups such as carboxylic acids, amides, or amines. While direct cyanation of the C-6 position of this compound has not been extensively reported, a plausible route involves the conversion of a C-6 carboxylic acid derivative. For instance, the corresponding 6-carboxamide could be dehydrated using a suitable reagent like phosphorus oxychloride or trifluoroacetic anhydride to yield the 6-carbonitrile derivative.

Introduction of Carboxyl Derivatives at C-6

The synthesis of this compound derivatives bearing carboxyl functionalities at the C-6 position has been documented. The preparation of methyl this compound-6-carboxylate provides a key intermediate for further derivatization. This ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives like amides. For example, the synthesis of 2,4-dichloro-N-(4-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-6-carboxamide demonstrates the utility of these intermediates in creating more complex molecules. The acid chloride, 2,4-dichloro-5,6,7,8-tetrahydro-6-quinazolinecarbonyl chloride, is another important building block for the synthesis of various C-6 substituted analogs.

Methylation at C-7

The introduction of a methyl group at the C-7 position of the cyclohexane ring can influence the molecule's conformation and biological activity. The compound 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline is commercially available, indicating its synthetic accessibility. A likely synthetic approach to this compound would involve the use of 4-methylcyclohexanone as a starting material in the initial construction of the tetrahydroquinazoline ring system.

Incorporation of Indazolyl Moieties at C-7

The incorporation of other heterocyclic rings, such as indazole, onto the tetrahydroquinazoline scaffold can lead to novel chemical entities. A patent has described the synthesis of 2,4-dichloro-7-(5-methyl-1H-indazol-4-yl)-5,6,7,8-tetrahydroquinazoline. The synthesis commenced with the reaction of ethyl 4-[5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl]-2-oxocyclohexanecarboxylate with phosphorus oxychloride. This reaction resulted in the formation of the dichlorotetrahydroquinazoline ring system with the indazolyl moiety already in place at the C-7 position.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki Coupling at C-2)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds. In the context of this compound, these reactions allow for the selective introduction of aryl, heteroaryl, or other organic groups at the chloro-substituted positions.

The regioselectivity of Suzuki coupling on 2,4-dichloroquinazoline systems is influenced by the reaction conditions. While nucleophilic substitution favors the C-4 position, Suzuki coupling can often be directed to the C-2 position. This is attributed to the mechanism of the cross-coupling reaction, which involves oxidative addition of the palladium catalyst to the carbon-chlorine bond. The electronic and steric environment of the C-2 and C-4 positions can be exploited to achieve selective coupling. For instance, in some related dichloroquinoline systems, Sonogashira coupling, a similar palladium-catalyzed reaction, has been shown to occur selectively at the C-2 position.

A plausible strategy for the selective Suzuki coupling at the C-2 position of this compound would involve careful selection of the palladium catalyst, ligand, base, and solvent. The reaction would involve the coupling of the dichloroquinazoline with a boronic acid or a boronate ester in the presence of a palladium catalyst. The table below outlines a general scheme for such a transformation.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Expected Product |

|---|---|---|---|

| This compound | Ar-B(OH)₂ (Arylboronic acid) | Pd(0) catalyst, Ligand, Base | 2-Aryl-4-chloro-5,6,7,8-tetrahydroquinazoline |

Subsequent Suzuki coupling at the C-4 position could then be performed to generate 2,4-disubstituted derivatives.

Novel Synthetic Approaches to 5,6,7,8-Tetrahydroquinazolines

Recent advancements in synthetic organic chemistry have led to the development of innovative and efficient methods for the preparation of 5,6,7,8-tetrahydroquinazoline scaffolds. These modern approaches, including multicomponent reactions and the use of novel building blocks, offer significant advantages over classical synthetic routes.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as powerful tools in heterocyclic chemistry. nih.gov These reactions are highly valued for their efficiency, atom economy, and the ability to generate molecular diversity. nih.gov

While a direct one-pot multicomponent synthesis of this compound has not been extensively reported, MCR strategies are widely employed for the synthesis of related tetrahydroquinazolinone derivatives. For instance, the Biginelli reaction, a well-known MCR, allows for the one-pot synthesis of dihydropyrimidinones, which are structurally related to tetrahydroquinazolinones. An iodine-catalyzed three-component Biginelli-type reaction of dimedone, urea or thiourea, and various aromatic aldehydes has been shown to produce tetrahydroquinazolinone derivatives in moderate to high yields. This approach is advantageous due to its good yields and straightforward experimental work-up.

Another notable MCR approach is the Ugi reaction, which can be followed by a palladium-catalyzed tandem reaction to furnish polycyclic quinazolinones. This strategy allows for the incorporation of a wide variety of substituents from readily available starting materials, highlighting the versatility of MCRs in generating diverse quinazoline-based scaffolds. nih.gov

The application of these MCR principles to the synthesis of the 5,6,7,8-tetrahydroquinazoline core demonstrates the potential for developing novel, efficient routes to this compound and its functionalized derivatives.

A novel and highly effective approach for the synthesis of 5,6,7,8-tetrahydroquinazoline derivatives involves the use of α-aminoamidines as key building blocks. nih.govnih.govmdpi.comresearchgate.net This method is characterized by its mild reaction conditions, excellent yields, and simple work-up procedures, making it a significant improvement over existing synthetic methods. nih.govmdpi.com

In this strategy, α-aminoamidines react with bis-benzylidene cyclohexanones to yield a series of substituted 5,6,7,8-tetrahydroquinazolines. nih.govnih.govmdpi.comresearchgate.net The reaction is typically carried out by heating the reactants in a solvent such as pyridine. nih.gov A key advantage of this methodology is the introduction of protecting groups on the C2-tert-butyl moiety of the quinazoline ring, which can be readily cleaved to allow for further functionalization of the tetrahydroquinazoline scaffold. nih.govnih.govmdpi.comresearchgate.net

The versatility of this method allows for the synthesis of a diverse library of 5,6,7,8-tetrahydroquinazoline derivatives by varying the substituents on both the α-aminoamidine and the bis-benzylidene cyclohexanone starting materials.

| Starting Material 1 (α-Aminoamidine) | Starting Material 2 (Diarylidencyclohexanone) | Product (Substituted 5,6,7,8-tetrahydroquinazoline) | Yield (%) |

| α-Aminoamidine 1a | Diarylidencyclohexanone 2a | 3a | 47-80 |

| α-Aminoamidine 1e | Diarylidencyclohexanone 2b | 3b | 47-80 |

| α-Aminoamidine 1a | Diarylidencyclohexanone 2c | 3c | 47-80 |

| α-Aminoamidine 1e | Diarylidencyclohexanone 2d | 3d | 47-80 |

Table 1: Synthesis of Substituted 5,6,7,8-tetrahydroquinazolines using α-Aminoamidines. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new ones. The cyclocondensation reaction between α-aminoamidines and bis-benzylidene cyclohexanones to form the 5,6,7,8-tetrahydroquinazoline ring system is proposed to proceed through a cascade mechanism. nih.gov

The initial step of this proposed mechanism is a Michael addition of the guanidine moiety of the α-aminoamidine to one of the activated olefinic bonds of the diarylidencyclohexanone. nih.gov This is followed by an intramolecular cyclization and subsequent dehydration to afford the thermodynamically stable 5,6,7,8-tetrahydroquinazoline core. The regioselectivity of the reaction is a noteworthy aspect of this transformation.

Further mechanistic studies, potentially involving computational modeling and the isolation of reaction intermediates, would provide deeper insights into this elegant synthetic transformation and could pave the way for the development of even more efficient and selective methods for the synthesis of functionalized 5,6,7,8-tetrahydroquinazolines.

Reactivity and Advanced Chemical Transformations of 2,4 Dichloro 5,6,7,8 Tetrahydroquinazoline

Selective Reactivity of Halogen Atoms in 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

The two chlorine atoms attached to the pyrimidine (B1678525) ring of this compound exhibit distinct reactivity profiles, a phenomenon that is crucial for its synthetic applications. This differential reactivity allows for sequential and site-selective modifications.

Differential Reactivity at C-2 Versus C-4 Positions

This differential reactivity is consistently observed in reactions with a variety of nucleophiles, including amines, anilines, and benzylamines, leading predominantly to the formation of 2-chloro-4-substituted-5,6,7,8-tetrahydroquinazoline derivatives. nih.govresearchgate.net The reaction conditions, such as the choice of solvent and base, can be tailored to optimize the yield and selectivity of the monosubstitution at the C-4 position. For instance, polar solvents are often favored as they help to stabilize the charged intermediates formed during the SNAr reaction. nih.gov

Table 1: Regioselective Nucleophilic Substitution at the C-4 Position (Data extrapolated from studies on 2,4-dichloroquinazoline (B46505) and related systems)

| Nucleophile | Reagents and Conditions | Product | Reference(s) |

| Primary/Secondary Amines | Various solvents (e.g., THF, Ethanol), often with a base (e.g., Et₃N, NaOAc) at room temperature to ~80 °C | 2-Chloro-4-amino-5,6,7,8-tetrahydroquinazolines | nih.govresearchgate.net |

| Anilines | THF/H₂O or Dioxane, often with a base (e.g., NaOAc) | 2-Chloro-4-anilino-5,6,7,8-tetrahydroquinazolines | nih.gov |

| Benzylamines | Ethanol or Acetonitrile, often with a base (e.g., iPr₂NEt) | 2-Chloro-4-(benzylamino)-5,6,7,8-tetrahydroquinazolines | nih.gov |

Ring System Modifications and Rearrangements

While specific research on ring system modifications of this compound is not extensively documented, the general reactivity of quinazoline (B50416) and other N-heterocyclic systems allows for predictions of potential transformations. These can include ring expansion, ring contraction, and other rearrangements, often driven by the introduction of specific functional groups or reaction conditions. nih.gov For instance, reactions involving diazoalkanes with activated quinazolinium salts have been shown to lead to ring-expansion products, forming benzodiazepine (B76468) derivatives. organic-chemistry.org It is plausible that similar strategies could be applied to the tetrahydroquinazoline (B156257) core to generate novel, larger ring systems.

Ring-opening reactions are also a possibility, particularly under forcing conditions or with specific reagents designed to cleave the heterocyclic framework. For example, the reactions of some N-heterocycles with strong nucleophiles can lead to ring transformations. researchgate.netresearchgate.net

Oxidation and Reduction Profiles of the this compound Core

The oxidation and reduction of the this compound core can lead to significant structural changes, primarily affecting the saturated carbocyclic ring and the chloro-substituents.

Oxidation: A key oxidative transformation for the 5,6,7,8-tetrahydroquinazoline (B1197369) system is aromatization. The use of a suitable oxidizing agent can convert the tetrahydroquinazoline into the corresponding fully aromatic quinazoline. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent dehydrogenating agent that is widely used for such aromatization reactions of hydroaromatic compounds. rsc.orgorganic-chemistry.org The reaction with DDQ would be expected to yield 2,4-dichloroquinazoline.

Reduction: Reduction of this compound can proceed via several pathways depending on the reducing agent and reaction conditions. Catalytic hydrogenation, for example using a cobalt-based catalyst, can reduce the pyrimidine ring, although this is a complex transformation. acs.orgacs.org More commonly, reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) is expected to primarily effect dehalogenation, potentially in a stepwise manner. However, NaBH₄ is a mild reducing agent and may not be reactive enough to reduce the chloro-substituents under standard conditions. Stronger reducing agents would likely be required for efficient dehalogenation.

Table 2: Potential Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Expected Product |

| Oxidation (Aromatization) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 2,4-Dichloroquinazoline |

| Reduction (Dehalogenation) | Strong reducing agents (e.g., H₂, catalyst; LiAlH₄) | 5,6,7,8-Tetrahydroquinazoline (and intermediates) |

Catalytic Transformations Involving this compound

The chlorine atoms of this compound serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in medicinal chemistry for the synthesis of diverse molecular scaffolds.

The differential reactivity of the C-2 and C-4 positions is also evident in these catalytic reactions. Generally, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, occur preferentially at the more reactive C-4 position. nih.govsemanticscholar.org

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of the dichloro-compound with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This reaction would be expected to selectively form a C-C bond at the C-4 position. semanticscholar.orgorganic-chemistry.orgresearchgate.net

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a C-C bond between the dichloro-compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgnih.govyoutube.com This reaction is also anticipated to proceed with high regioselectivity at the C-4 position.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of C-N bonds by coupling the dichloro-compound with primary or secondary amines. organic-chemistry.orgnih.govyoutube.comwiley.comnih.gov Similar to other cross-coupling reactions, the initial amination is expected to occur at the C-4 position.

Table 3: Catalytic Transformations (Reaction conditions are generalized based on literature for similar substrates)

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference(s) |

| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl-2-chloro-5,6,7,8-tetrahydroquinazoline | nih.govsemanticscholar.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Amine base | 4-Alkynyl-2-chloro-5,6,7,8-tetrahydroquinazoline | libretexts.orgorganic-chemistry.orgnih.gov |

| Buchwald-Hartwig Amination | Primary/Secondary amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline | organic-chemistry.orgnih.govwiley.com |

Biological Activities and Medicinal Chemistry Research on 2,4 Dichloro 5,6,7,8 Tetrahydroquinazoline Derivatives

Anticancer Activity and Mechanisms of Action

Research into 6-amino-tetrahydroquinazoline derivatives has unveiled a new class of compounds that exhibit potent anticancer activity through the inhibition of human topoisomerase II. nih.govnih.gov These derivatives represent a significant advancement as they operate via a mechanism distinct from clinically used TopoII poisons, suggesting a potentially safer therapeutic profile. nih.gov

Antiproliferative Effects on Human Cancer Cell Lines

The 6-amino-tetrahydroquinazoline derivatives have demonstrated broad antiproliferative activity against a variety of cultured human cancer cell lines. nih.gov Notably, these compounds, including the lead ARN-21934, show significant inhibitory effects, particularly against G-361 melanoma cells. acs.org The potent inhibition of cell proliferation across different cancer types underscores the potential of this chemical scaffold in oncology. nih.govacs.org

Induction of Apoptosis in Cancer Cells

While the primary mechanism of action for the 6-amino-tetrahydroquinazoline derivatives is the catalytic inhibition of TopoII, related tetrahydroquinoline compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, a tetrahydroquinolinone derivative was found to induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death through both intrinsic and extrinsic pathways. nih.gov This was evidenced by the activation of caspases-3 and -7. nih.gov Although not directly demonstrated for the 2,4-dichloro-5,6,7,8-tetrahydroquinazoline derivatives in the provided research, the induction of apoptosis is a common downstream effect of effective anticancer agents that disrupt critical cellular processes.

Interactions with DNA (Absence of Intercalation)

A key molecular interaction study revealed that the novel tetrahydroquinazoline (B156257) inhibitors block TopoII function without any evidence of DNA intercalation. nih.govnih.gov This is a significant departure from many conventional anticancer agents that function by inserting themselves between the base pairs of the DNA double helix. nih.govresearchgate.net The absence of intercalation further supports the non-poisoning mechanism of these compounds and their potential for a more favorable safety profile. nih.gov

Antimicrobial Activity Research

The threat of antimicrobial resistance has spurred the search for novel therapeutic agents. The this compound framework has proven to be a valuable template for developing new molecules with antibacterial, antifungal, and antitubercular activities.

Antibacterial Efficacy

Derivatives synthesized from the tetrahydroquinazoline nucleus have demonstrated notable antibacterial effects. In one study, a series of 2-phenyl-5-aryl-4, 5, 6, 7, 8, 9-hexahydro-1,2,4-triazolo[1,5-a]quinazolines were developed and screened for their antibacterial activity against four different bacterial strains using the agar (B569324) plate disc method. nih.gov The synthesis involved the cyclization of Schiff bases, derived from 3-amino-5-phenyl-1,2,4-triazole and aromatic aldehydes, with cyclohexanone. nih.gov

Another synthesized compound, 5,6,7,8-tetrahydro- nih.govresearchgate.netrsc.orgtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ), was evaluated for its ability to inhibit the growth of several bacterial strains. sciencescholar.us It showed the strongest inhibitory action against Proteus mirabilis and Escherichia coli. sciencescholar.us The hydrophobic nature of the compound is believed to facilitate its passage across bacterial membranes. sciencescholar.us Research into furochromone-condensed scaffolds has also yielded derivatives with significant antimicrobial properties. genome.jp

| Derivative Class | Tested Strains | Key Findings | Reference |

|---|---|---|---|

| 2-phenyl-5-aryl-4,5,6,7,8,9-hexahydro-1,2,4-triazolo[1,5-a]quinazolines | Four bacterial strains (unspecified) | Showed antibacterial activity. | nih.gov |

| 5,6,7,8-tetrahydro- nih.govresearchgate.netrsc.orgtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) | Proteus mirabilis, Escherichia coli, Bacillus subtilis, Staphylococcus aureus | Strongest inhibition against P. mirabilis (MIC 1.875 mg/mL) and E. coli (MIC 3.75 mg/mL). sciencescholar.us | sciencescholar.us |

Antifungal Efficacy

The versatility of the tetrahydroquinazoline scaffold extends to the development of potent antifungal agents. A series of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines were synthesized and evaluated for their potential against opportunistic fungal infections. frontiersin.org These compounds were designed as lipophilic dihydrofolate reductase (DHFR) inhibitors. frontiersin.org

Similarly, the synthesis of 5,6,7,8-tetrahydro- nih.govresearchgate.netrsc.orgtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) also included screening against four fungal strains, demonstrating the broad-spectrum potential of this class of compounds. sciencescholar.usnih.gov Further research has focused on optimizing related structures, such as 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives, which have shown exceptional efficacy against critical and high-priority fungal pathogens identified by the World Health Organization. nih.gov

| Derivative Class | Target Organism/Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines | Pneumocystis carinii DHFR, Toxoplasma gondii DHFR | Compounds were synthesized as potential inhibitors of dihydrofolate reductase (DHFR) for opportunistic infections. frontiersin.org | frontiersin.org |

| 5,6,7,8-tetrahydro- nih.govresearchgate.netrsc.orgtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) | Four fungal strains (unspecified) | Evaluated for antifungal properties using the well diffusion method. sciencescholar.usnih.gov | sciencescholar.usnih.gov |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives | Candida auris, C. glabrata, C. neoformans, C. parapsilosis | Exhibited exceptional antifungal efficacy with MICs as low as ≤ 0.0313 μg/mL. nih.gov | nih.gov |

Antitubercular Potential and Mycobacterial Enzyme Inhibition

Derivatives of the quinazoline (B50416) and tetrahydroquinoline core have been identified as promising inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A screening of 4-anilinoquinazolines identified novel inhibitors of Mtb, with studies defining key structural features important for this inhibition. ekb.eg

In a separate study, novel 6,7,8,9-tetrahydro-5H-5-(2'-hydroxyphenyl)-2-(4'-substituted benzylidene)thiazolo[2,3-b]quinazolin-3-phenylhydrazones were synthesized and tested for antituberculosis activity. nih.gov The compounds were screened in vitro against Mycobacterium tuberculosis H37Rv, with the 4'-fluoro-substituted derivative showing the highest inhibition. nih.gov Research into 2-(quinolin-4-yloxy)acetamides also highlighted that the electronic characteristics of substituents on the quinoline (B57606) ring significantly influence antitubercular activity. acs.org

| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| 4-anilinoquinazolines | Mycobacterium tuberculosis (Mtb) | Screening identified novel inhibitors of Mtb growth. ekb.eg | ekb.eg |

| Thiazolo[2,3-b]quinazolin-3-phenylhydrazones | Mycobacterium tuberculosis H37Rv | Screened at 6.25 µg/mL; the 4'-fluoro derivative showed the highest inhibition. nih.gov | nih.gov |

| 2-(Quinolin-4-yloxy)acetamides | Mycobacterium tuberculosis H37Rv | A trifluoromethylated molecule exhibited a potent MIC of 0.17 μM. acs.org | acs.org |

Anti-inflammatory Activity Research

The quinazoline scaffold is also a foundation for the development of new anti-inflammatory agents. Researchers have synthesized novel series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives from the corresponding 2,4-dichloro intermediate. rsc.org These compounds were evaluated for their anti-inflammatory potential, with some derivatives showing activity comparable to standard drugs. rsc.org

Another line of research explored pyrazolo[1,5-a]quinazolines, identifying eleven compounds with anti-inflammatory activity, with IC50 values ranging from 4.8 to 30.1 µM. nih.gov The study suggested that a primary amide group at position 3 of the heteroaromatic scaffold was beneficial for this activity. nih.gov

| Derivative Class | Evaluation Method | Key Findings | Reference |

|---|---|---|---|

| 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazolines | In vitro assays | Tested derivatives presented good to potent anti-inflammatory activity, comparable to a standard drug. rsc.org | rsc.org |

| Pyrazolo[1,5-a]quinazolines | In vitro screening | Eleven compounds showed activity with IC50 values between 4.8 and 30.1 µM. nih.gov A primary amide at position 3 appeared to be a favorable feature. nih.gov | nih.gov |

Metabolic Disorder Research

The structural versatility of quinazoline derivatives has also led to their exploration as potential treatments for metabolic diseases, particularly diabetes mellitus.

Potential in Diabetes Mellitus Treatment

The quinazoline pharmacophore has been extensively evaluated for its antidiabetic activity. researchgate.net Numerous derivatives have been reported as potent antidiabetic agents, with some, like Centpiperalone and Zenarestate, having reached clinical trials. nih.gov Research has shown that quinazoline derivatives can exert hypoglycemic effects through various mechanisms.

One area of focus has been the development of quinazoline-sulfonylurea hybrids as agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Sulfonylurea Receptor (SUR). nih.gov In vivo studies in diabetic rats showed that several of these hybrid compounds were more potent than the reference drug glibenclamide in reducing blood glucose levels. nih.gov Another study highlighted quinazolinone derivatives that function as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. ekb.eg Furthermore, novel quinazoline derivatives clubbed with thiazoline (B8809763) have been designed and evaluated as dipeptidyl peptidase-4 (DPP-4) inhibitors, a well-established target for diabetes treatment. researchgate.net

| Derivative Class / Target | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Quinazoline-sulfonylurea hybrids | PPARγ and SUR agonists | Some hybrids were more potent than glibenclamide in reducing blood glucose in diabetic rats. nih.gov | nih.gov |

| 2-phenyl-quinazolin-4(3H)-one derivatives | α-glucosidase inhibition | Certain derivatives were found to be potent inhibitors of α-glucosidase with IC50 values of 12.5 ± 0.1 μM and 15.6 ± 0.2 μM. ekb.eg | ekb.eg |

| Quinazoline clubbed thiazoline derivatives | DPP-4 inhibition | A rationally designed series showed good to moderate DPP-4 inhibitory activity, with one compound having an IC50 of 1.12 nM. researchgate.net | researchgate.net |

| Tetrahydroisoquinoline derivatives | PPARγ partial agonist | A novel derivative significantly reduced plasma glucose levels in hyperglycemic mice. nih.gov | nih.gov |

Potential in Inflammatory Bowel Disease Treatment

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. nih.gov The pathogenesis of IBD is complex, involving genetic predisposition, environmental factors, and an aberrant immune response. nih.gov Current therapeutic strategies often involve the use of anti-inflammatory agents, immunosuppressants, and biologics. nih.gov

Research into novel therapeutic avenues for IBD has explored the potential of quinazoline derivatives. For instance, studies on imidazo[4,5-c]quinoline derivatives have shown potent inhibitory activity against key proinflammatory signaling pathways, such as JAK/STAT and NF-κB. nih.gov A lead compound from this series demonstrated significant anti-inflammatory effects in animal models of colitis, reducing the release of multiple proinflammatory cytokines and helping to restore intestinal homeostasis. nih.gov While these findings are on a related quinoline scaffold, they highlight the potential of targeting these pathways with quinazoline-based molecules.

Furthermore, research on tetrahydroquinoline inhibitors of the NLRP3 inflammasome has demonstrated significant anti-inflammatory activity in a mouse model of colitis. ebi.ac.uk The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases. ebi.ac.uk The studied tetrahydroquinoline derivative was found to directly bind to and inhibit the NLRP3 inflammasome, blocking its assembly and activation. ebi.ac.uk This provides a rationale for exploring 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives as potential NLRP3 inhibitors for IBD treatment.

While direct studies on this compound derivatives for IBD are not extensively reported, the known anti-inflammatory properties of the broader quinazoline and tetrahydroquinoline classes suggest that derivatives of this compound could hold therapeutic promise. Further research is warranted to synthesize and evaluate specific derivatives for their efficacy in modulating inflammatory pathways relevant to IBD.

Enzyme Inhibition Studies Beyond Topoisomerase II

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and certain amino acids. nih.gov Its inhibition disrupts DNA synthesis and cell proliferation, making it a well-established target for antimicrobial and anticancer therapies. nih.govwikipedia.org

The quinazoline scaffold is a known feature in several DHFR inhibitors. wikipedia.org Research has shown that 2,4-diamino-5-substituted-quinazolines can act as inhibitors of human DHFR. drugbank.com Furthermore, molecular docking studies have predicted a high binding affinity of certain 5,6,7,8-tetrahydroquinazoline derivatives towards DHFR from Mycobacterium tuberculosis, suggesting their potential as antitubercular agents. nih.govnih.gov

Specifically, nonclassical antifolates, which are lipophilic and can enter cells without relying on folate transport systems, have been a focus of research. nih.gov Two series of such compounds, 2,4-diamino-5-deaza and 5,10-dideaza antifolates, have been synthesized and evaluated as inhibitors of DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii. nih.gov One of the 5-deaza analogs demonstrated a favorable balance of potency and selectivity against both parasitic enzymes. nih.gov

These findings underscore the potential of designing potent and selective DHFR inhibitors based on the 5,6,7,8-tetrahydroquinazoline framework. The this compound serves as a valuable precursor for creating libraries of substituted derivatives to explore their DHFR inhibitory activity against various pathogens and cancer cell lines.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of specific PDE isozymes can have therapeutic effects in a range of conditions, including cardiovascular diseases, respiratory disorders, and inflammatory conditions. nih.govnih.gov

The xanthine (B1682287) scaffold, which shares structural similarities with the purine (B94841) core of cyclic nucleotides, was one of the earliest classes of PDE inhibitors. nih.gov More recently, various heterocyclic compounds have been investigated for their PDE inhibitory activity. While direct studies on this compound derivatives as PDE inhibitors are limited, the broader class of quinazoline and related heterocyclic derivatives has shown promise. For instance, pyridazinone derivatives have been explored as PDE4 inhibitors. google.com

Given the structural diversity achievable from the this compound starting material, it represents a promising scaffold for the development of novel PDE inhibitors. By introducing various substituents at the 2- and 4-positions, it is possible to create libraries of compounds for screening against different PDE isozymes to identify potent and selective inhibitors.

β-glucosidase is an enzyme that catalyzes the hydrolysis of β-glucosidic linkages in complex carbohydrates. Its inhibition can delay the absorption of glucose in the digestive tract, making it a therapeutic target for managing type 2 diabetes.

Several studies have highlighted the potential of quinazoline derivatives as α-glucosidase and β-glucosidase inhibitors. nih.govresearchgate.neteurjchem.comnih.govresearchgate.net For example, a series of quinazolin-4(3H)-one derivatives were synthesized and showed a range of inhibitory activities against α-glucosidase, with some compounds being significantly more potent than the standard drug acarbose. nih.govresearchgate.net Kinetic studies revealed a competitive mode of inhibition for the most potent compound. nih.govresearchgate.net

Furthermore, in silico screening has predicted high inhibitory activity of certain newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives against β-glucosidase, suggesting a novel scaffold for the development of antidiabetic agents. nih.govnih.gov These computational findings provide a strong rationale for the synthesis and biological evaluation of such compounds.

The this compound core offers a versatile platform for creating a diverse range of derivatives to be tested for their β-glucosidase inhibitory potential. The ability to introduce different functional groups at the chloro-positions allows for the systematic exploration of structure-activity relationships to optimize inhibitory potency.

Neuropharmacological Activities (e.g., GABA and Benzodiazepine (B76468) Receptor Ligands)

The central nervous system (CNS) is a key area of investigation for the therapeutic potential of quinazoline derivatives. The γ-aminobutyric acid (GABA) system, particularly the GABA-A receptor, is a major inhibitory neurotransmitter system in the brain and the target of benzodiazepines and other CNS-acting drugs. nih.gov

Research has shown that derivatives of the pyrazolo[1,5-a]quinazoline scaffold can act as modulators of the GABA-A receptor benzodiazepine site. nih.gov Synthesis and electrophysiological assays of these compounds have helped to understand the structural requirements for agonist or antagonist activity. nih.gov Similarly, pyrazolo[5,1-c] drugbank.comnih.govresearchgate.netbenzotriazine 5-oxides, which are structurally related to quinazolines, have been synthesized and shown to have a good affinity for the central benzodiazepine receptor, with some derivatives exhibiting selective anticonvulsant activity. nih.gov

Furthermore, the compound 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP), a GABA-A receptor agonist, has been shown to inhibit the binding of flunitrazepam to benzodiazepine receptors, indicating an allosteric interaction. nih.gov This highlights the complex interplay between different ligand binding sites on the GABA-A receptor complex.

While direct studies on the neuropharmacological activities of this compound are not prominent, the established activity of related heterocyclic systems at GABA and benzodiazepine receptors suggests that derivatives of this compound could possess interesting CNS properties. The synthesis of libraries of 5,6,7,8-tetrahydroquinazoline derivatives for screening in neuropharmacological assays could lead to the discovery of novel modulators of these important CNS targets.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Identification of Essential Structural Elements for Biological Potency

SAR studies on quinazoline (B50416) and tetrahydroquinazoline (B156257) derivatives have identified several structural components that are essential for their biological activity. The core bicyclic quinazoline ring system is the fundamental pharmacophore, providing the necessary scaffold for interaction with various biological targets. nih.govresearchgate.net For many analogues, specific substitutions at key positions are mandatory for achieving high potency.

Research into tetrahydroquinazoline-based topoisomerase II inhibitors has highlighted that substitutions at the C2, C4, and C6 positions are crucial for activity. acs.org For instance, a pyridine group at the C2 position, a substituted aniline at the C4 position, and an amino group at the C6 position were found to be essential for potent inhibition. acs.org Similarly, in a series of 4-anilinoquinazolines investigated for anti-cancer activity, the quinazoline ring and the substituted aniline moiety were determined to be key for biological function. nih.gov The general scaffold allows for versatile modifications, which in turn leads to a wide array of pharmacological activities by enabling interactions with diverse biological targets. mdpi.com

The tetrahydroquinoline scaffold, a related structure, is also considered a significant building block for physiologically active derivatives. unesp.br The core structure's ability to be functionalized at multiple positions allows for the fine-tuning of its pharmacological profile.

Impact of Substitutions on the Quinazoline and Tetrahydro Rings on Activity and Selectivity

The nature and position of substituents on both the quinazoline and the saturated tetrahydro rings profoundly influence the biological activity and target selectivity of the analogues.

On the quinazoline portion of the molecule, substitutions at the C2 and C4 positions are particularly significant. In studies on quinazolin-4(3H)-ones, incorporating a substituted phenyl or naphthyl ring at the C2 position, along with a basic side chain, was explored to define the optimal structural requirements for antiproliferative activity. nih.gov For a series of 4-anilinoquinazoline derivatives, it was found that compounds with an unsubstituted quinazoline ring but with chloro or fluoro substitutions on the C4-aniline ring possessed higher anti-cancer activity. nih.gov Another study on similar compounds revealed that electron-withdrawing groups on the 4-aniline ring, combined with an alkyl-thiobenzothiazole side chain at the C6-position, led to enhanced biological activities. nih.gov

The tetrahydro ring also offers opportunities for modification. In the development of tetrahydroquinoline-based farnesyltransferase inhibitors, the C3 nitrogen was a key point for substitution. SAR studies showed that this position could tolerate a wide range of substituents, including lower alkyl, alkenyl, and aralkyl groups, all of which demonstrated excellent potency. daneshyari.com However, bulkier groups like cyclohexylmethyl led to a reduction in potency. daneshyari.com For 6-amino-tetrahydroquinazoline derivatives acting as topoisomerase II inhibitors, the introduction of a dimethylamino group at the C6 position was found to significantly boost inhibitory activity and confer high selectivity for the topoisomerase IIα isoform over the β isoform. acs.org

A correlation study on quinazolinone derivatives found that the electronic properties of the substituents were key determinants of activity. Compounds featuring electron-donating groups (EDGs) like –OH and –OCH3 were excellent antioxidants, whereas those with electron-withdrawing groups (EWGs) such as –Cl and –NO2 exhibited good anti-inflammatory activity. nih.gov

Table 1: Impact of Substitutions on the Activity of Tetrahydroquinazoline Analogues

| Position | Substituent Type | Resulting Effect on Biological Activity |

| C2 | Substituted Phenyl/Naphthyl Ring | Modulates antiproliferative activity nih.gov |

| C4 | Chloro/Fluoro substituted Aniline | Higher anti-cancer activity nih.gov |

| C4 | Electron-withdrawing groups on Aniline | Enhanced biological activities nih.gov |

| C6 | Dimethylamino group | Significantly boosted topoisomerase II inhibition and selectivity acs.org |

| General | Electron-donating groups (–OH, –OCH3) | Excellent antioxidant properties nih.gov |

| General | Electron-withdrawing groups (–Cl, –NO2) | Good anti-inflammatory activity nih.gov |

Computational Approaches in QSAR Modeling for 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline Analogues

QSAR modeling provides a powerful computational tool to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of novel compounds and guiding the synthesis of more potent analogues. dmed.org.ua

The development of a robust and predictive QSAR model is a critical process that involves several key steps. nih.gov The general workflow begins with the careful curation of a dataset of compounds with known biological activities. uniroma1.it The three-dimensional structures of these molecules are constructed, and a wide range of molecular descriptors, which quantify various physicochemical, topological, and electronic properties, are calculated. nih.gov

Different statistical methods are employed to build the QSAR model. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to create 3D-QSAR models. mdpi.comresearchgate.net These models analyze the steric and electrostatic fields around the molecules to understand how these properties relate to activity. mdpi.com Other methods include genetic algorithms combined with partial least squares (GA-PLS) and multiple linear regression (MLR). nih.gov

Validation is the most critical phase to ensure the model has high statistical quality and external predictive power. nih.govuniroma1.it

Internal Validation: This is often performed using the leave-one-out cross-validation method, which yields a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered to indicate good internal validation ability. mdpi.com

External Validation: The model's true predictive power is assessed using an external test set of compounds that were not used in the model's development. The predictive squared correlation coefficient (R²pred) is calculated for this set, and a value greater than 0.6 is indicative of good external predictive ability. mdpi.com

For example, a 3D-QSAR study on tetrahydroquinoline derivatives developed CoMFA and CoMSIA models with good statistical and predictive properties, reporting q² values of 0.778 and 0.764, and R²pred values of 0.709 and 0.713, respectively. mdpi.com Such validated models can then be used for the virtual screening of new chemical libraries to identify promising lead compounds. dmed.org.ua

QSAR models identify specific molecular descriptors that have a significant correlation with the biological activity of the compounds. nih.gov Understanding the influence of these descriptors provides valuable insights for optimizing the lead structure.

In a QSAR study of tetrahydroquinoline derivatives, several descriptors were found to be important. unesp.br

LogP (Lipophilicity): The model showed that this descriptor had a negative coefficient, suggesting that a decrease in lipophilicity could improve the inhibitory concentration of the compounds. unesp.br

Hydrogen Bond Acceptors (HBA): Similar to LogP, HBA also had a negative contribution, indicating that fewer hydrogen bond acceptors might be favorable for activity. unesp.br

Dipole Moment and Molecular Weight: These descriptors had positive coefficients, indicating that an increase in their values contributed positively to the inhibitory effects of the ligands. unesp.br

Another 3D-QSAR study using CoMFA found that the steric field contributed more significantly (60.1%) to the model than the electrostatic field (39.9%), suggesting that the size and shape of the substituents are major determinants of activity for that series of compounds. mdpi.com The analysis of contour maps generated from CoMFA and CoMSIA models can further guide the design of new analogues by showing which regions around the molecule should have bulky, electron-donating, or other specific types of groups to enhance biological potency. mdpi.comresearchgate.net

Table 2: Correlation of Molecular Descriptors with Biological Activity in Tetrahydroquinazoline Analogues

| Molecular Descriptor | Type of Correlation | Implication for Biological Activity |

| LogP (Lipophilicity) | Negative | Lower lipophilicity is correlated with higher potency unesp.br |

| Hydrogen Bond Acceptors (HBA) | Negative | Fewer HBAs may lead to improved activity unesp.br |

| Dipole Moment | Positive | Higher dipole moment is correlated with higher potency unesp.br |

| Molecular Weight | Positive | Higher molecular weight may lead to improved activity unesp.br |

| Steric Fields (CoMFA) | Positive/Negative | Indicates regions where bulky or smaller groups are favorable mdpi.com |

| Electrostatic Fields (CoMFA) | Positive/Negative | Indicates regions where electron-donating or withdrawing groups are favorable mdpi.com |

Computational Chemistry and Molecular Modeling Investigations of 2,4 Dichloro 5,6,7,8 Tetrahydroquinazoline

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is instrumental in understanding the binding mechanism and predicting the strength of the interaction.

Molecular docking studies on derivatives of the 5,6,7,8-tetrahydroquinazoline (B1197369) scaffold have been successful in predicting their binding affinities to various biological targets. For instance, a series of novel 5,6,7,8-tetrahydroquinazoline derivatives were evaluated for their potential as antitubercular agents by docking them against essential enzymes of Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1). nih.govnih.gov The calculations, performed using programs like AutoDock Vina, predicted strong binding affinities. nih.gov

The results indicated that several synthesized compounds exhibited high binding scores, suggesting they could be potent inhibitors. nih.gov For example, a set of derivatives showed Vina docking binding scores ranging from -9.0 to -9.7 kcal/mol against DHFR. nih.gov One particularly potent derivative demonstrated a high binding energy of -10.9 kcal/mol. nih.gov These scores are indicative of a strong and stable interaction between the ligand and the active site of the enzyme. The pose analysis further reveals the specific spatial arrangement of the ligand within the binding pocket, which is critical for its inhibitory action.

Table 1: Predicted Binding Affinities of Tetrahydroquinazoline (B156257) Derivatives Against Various Enzymes This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Tetrahydroquinazoline Derivatives | Dihydrofolate Reductase (DHFR) | -9.0 to -9.7 |

| Tetrahydroquinazoline Derivative 3c | Dihydrofolate Reductase (DHFR) | -10.9 |

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the target's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the ligand's biological activity.

In studies of 1,3,4-thiadiazole (B1197879) derivatives incorporating a dichlorinated phenyl ring, docking against DHFR revealed key interactions. For one such compound, three intermolecular hydrogen bonds were identified as crucial for stabilizing the complex: two with the amino acids Asp 21 and Ser 59, and a third with Tyr 22. mdpi.com Similarly, for quinazoline (B50416) derivatives targeting the NQO1 protein, docking simulations showed that a hydrogen bond between the molecule and the amino acid tyrosine (TYR126), along with hydrophobic interactions with phenylalanine (PHE178) and the FAD cofactor, were critical for binding. mdpi.com This detailed understanding of the binding site characteristics allows for the rational design of new derivatives with improved affinity and selectivity.

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing valuable information on the stability of the binding pose and the conformational changes that may occur.

For quinazoline-based inhibitors, MD simulations have been employed to validate the stability of complexes obtained from docking studies. nih.govsemanticscholar.org These simulations are typically run using software packages like Desmond or Gromacs with force fields such as Amber. nih.govsemanticscholar.org The system is solvated in a water model to mimic physiological conditions, and the simulation is run for a duration sufficient to observe the behavior of the complex. nih.gov Analysis of the simulation trajectory can reveal the persistence of key interactions, such as hydrogen bonds, and calculate the root-mean-square deviation (RMSD) of the ligand and protein to assess stability. For example, in a study of quinazoline-2,4,6-triamine derivatives as EGFR-TK inhibitors, MD simulations confirmed that the amino acid Met 769 is a crucial residue for interaction, forming stable hydrogen bonds with the inhibitors throughout the simulation. semanticscholar.org

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide insights into a molecule's reactivity, stability, and other fundamental chemical characteristics based on its electronic structure.

DFT has been applied to related heterocyclic systems to understand their structural and electronic features. For instance, in a study of 6,7-dichloro-5,8-quinolinedione derivatives, DFT calculations were used to analyze their reactivity towards nucleophilic targets. mdpi.com Such calculations can determine the distribution of electron density, identify the sites most susceptible to chemical reaction, and calculate properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. mdpi.com These quantum mechanical insights are valuable for predicting how a molecule like 2,4-dichloro-5,6,7,8-tetrahydroquinazoline might behave in a biological environment. mdpi.com

Virtual Screening Methodologies for the Discovery of Novel this compound Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the initial stages of drug discovery by narrowing down the number of candidates for experimental testing.

The 5,6,7,8-tetrahydroquinazoline scaffold has been the subject of such discovery efforts. Researchers have used molecular docking as a virtual screening tool to identify new derivatives with potential biological activity. nih.gov For example, by screening newly synthesized tetrahydroquinazoline derivatives against key enzymes of Mycobacterium tuberculosis and β-glucosidase, scientists were able to predict high inhibitory activity for several compounds. nih.govnih.gov This in silico screening process guided the selection of promising candidates for further development as potential antitubercular and antidiabetic agents, demonstrating the power of virtual screening in discovering novel applications for a given chemical scaffold. nih.govnih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction for Lead Optimization

For a drug candidate to be successful, it must not only be effective but also possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction uses computational models to estimate these properties early in the drug design process, helping to identify and eliminate candidates with poor drug-like characteristics.

Studies on various quinazoline analogs have incorporated ADMET prediction to ensure the development of viable drug candidates. nih.govresearchgate.net These predictions often involve assessing compliance with criteria such as Lipinski's Rule of Five, which helps predict oral bioavailability. nih.gov Computational tools can estimate a wide range of properties, including aqueous solubility, permeability across biological membranes (like the blood-brain barrier), potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. researchgate.netscienceopen.com For example, in silico analysis of certain nih.govnih.govtriazolo[4,3-c]quinazoline derivatives showed they had very good predicted ADMET profiles and did not violate any of Lipinski's rules, unlike the reference drug doxorubicin. nih.gov This type of analysis is crucial for optimizing lead compounds derived from the this compound core, ensuring they have a higher probability of success in later clinical stages. nih.govresearchgate.net

Table 2: Key ADMET Parameters Evaluated in Silico

| Parameter Category | Specific Parameter | Importance in Drug Development |

|---|---|---|

| Absorption | Solubility, Permeability | Determines how well the drug is absorbed into the bloodstream, affecting bioavailability. |

| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding | Governs where the drug goes in the body and its availability to act on the target. |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Induction | Predicts drug-drug interactions and the metabolic stability of the compound. |

| Excretion | Clearance Rate | Influences the dosing frequency and duration of action. |

| Toxicity | Carcinogenicity, Mutagenicity, Hepatotoxicity | Assesses the potential for adverse effects and ensures patient safety. |

Future Research Directions and Translational Perspectives for 2,4 Dichloro 5,6,7,8 Tetrahydroquinazoline

Development of Highly Selective and Potent Therapeutic Agents

The core objective in modern drug development is to create agents that are both highly potent against their intended target and exquisitely selective, minimizing off-target effects and associated toxicities. Research on 2,4-dichloro-5,6,7,8-tetrahydroquinazoline has evolved from this foundational molecule to sophisticated derivatives engineered for superior performance.

A prime example of this evolution is the development of novel tetrahydroquinazoline (B156257) derivatives as inhibitors of human topoisomerase IIα (topoIIα), a critical enzyme for cell proliferation and a validated target for cancer therapy. Starting from initial hits, medicinal chemists have systematically modified the tetrahydroquinazoline core to enhance potency and, crucially, to achieve selectivity for the topoIIα isoform over the topoIIβ isoform. This selectivity is highly desirable because the toxicity associated with some existing topoisomerase poisons, such as the development of secondary leukemias, is linked to their activity against topoIIβ.

Through these optimization efforts, a lead compound, ARN-21934, was identified. acs.org This novel inhibitor demonstrates high potency and remarkable selectivity for topoIIα. Beyond its target specificity, ARN-21934 was engineered to possess favorable drug-like properties, including high solubility and a good metabolic stability profile. acs.org Furthermore, it exhibits promising pharmacokinetics in vivo, including the ability to penetrate the brain, which supports its potential for further development into a therapeutic agent that could lack the severe side effects of current treatments. acs.org

Exploration of New Biological Targets and Disease Indications

While the initial focus for many tetrahydroquinazoline derivatives has been on cancer, the versatility of this chemical scaffold opens up possibilities for treating a range of other diseases. The exploration of new biological targets is a vibrant area of research, driven by both computational predictions and laboratory screening.

Recent studies have highlighted the potential of 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives as antitubercular agents. nih.gov The global health threat of multidrug-resistant tuberculosis necessitates the discovery of drugs with novel mechanisms of action. Molecular docking studies have predicted that certain tetrahydroquinazoline derivatives can bind with high affinity to essential enzymes in Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and the FAD-containing oxidoreductase DprE1 (MtDprE1). nih.gov These findings suggest that the tetrahydroquinazoline skeleton could be a promising starting point for designing new antitubercular drugs.

In addition to infectious diseases, the same computational screening studies predicted high inhibition activity against β-glucosidase, suggesting a novel scaffold for the development of antidiabetic therapies. nih.gov The quinazoline (B50416) and tetrahydroquinazoline skeletons are recognized as important structural motifs in a wide array of pharmaceutically active compounds, and continued screening against diverse biological targets is likely to uncover further therapeutic applications. nih.govnih.gov

Integration of Advanced Synthetic and Computational Methodologies

The discovery and optimization of tetrahydroquinazoline-based compounds are increasingly accelerated by the integration of sophisticated computational tools and advanced synthetic methods. These technologies allow researchers to design and create novel molecules with greater speed and precision.

Computational Methodologies: Virtual screening and molecular docking are at the forefront of modern drug discovery. The journey toward the potent topoIIα inhibitor ARN-21934 began with a virtual screening of an internal library of small molecules docked against the cleavage complex of human topoIIα. acs.org This computational approach efficiently filtered a large number of compounds to identify a promising hit, N4-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-di-amine, which served as the prototype for further development. acs.org Similarly, molecular docking has been instrumental in identifying the potential of tetrahydroquinazolines as antitubercular and antidiabetic agents by predicting their binding affinities to specific microbial and human enzymes. nih.gov

Advanced Synthetic Methodologies: Alongside computational design, innovations in synthetic chemistry are crucial for realizing these molecular blueprints. Researchers are developing novel synthetic routes that are more efficient and versatile than traditional methods. For instance, a new method for synthesizing 5,6,7,8-tetrahydroquinazolines utilizes the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. nih.gov This approach is characterized by its mild reaction conditions, excellent yields, and straightforward workup, representing a significant advance over previous procedures. nih.gov The ability to easily cleave protecting groups from these newly synthesized derivatives opens up further opportunities for functionalization, allowing for the creation of diverse compound libraries for biological screening. nih.gov

Challenges and Opportunities in Clinical Translation of Tetrahydroquinazoline-Based Compounds

Despite promising preclinical data, the path to clinical application for any new chemical entity, including tetrahydroquinazoline-based compounds, is fraught with challenges. However, overcoming these hurdles presents significant opportunities to address unmet medical needs.

Challenges:

Chemistry, Manufacturing, and Control (CMC): One of the primary hurdles is the complexity of large-scale synthesis. nih.gov The multi-step, intricate synthetic routes required for optimized derivatives can be difficult and costly to scale up for pharmaceutical manufacturing while maintaining quality and purity. nih.govnih.gov

Bridging Preclinical and Clinical Safety: Ensuring that a compound is safe in humans is a major challenge. The way a drug is distributed in the body can change dramatically when it's part of a complex molecule, potentially leading to accumulation in certain organs and unforeseen toxicity. nih.gov Extensive toxicology studies are required to bridge the gap between preclinical models and patient safety.

Commercial and Practical Feasibility: The development of a new drug is a long and expensive process. nih.gov For a tetrahydroquinazoline-based agent to be viable, its potential patient benefit—whether through increased efficacy, reduced toxicity, or improved convenience—must justify the significant investment. nih.gov

Regulatory Approval: The physicochemical complexity of novel compounds necessitates a comprehensive data package to satisfy regulatory bodies. This includes detailed information on the drug's in vivo performance, which is critically dependent on its structural properties. nih.govnih.gov

Opportunities:

Improved Therapeutic Index: The primary opportunity lies in developing drugs with a superior therapeutic window. Highly selective agents, such as the topoIIα-specific inhibitors, have the potential to be highly effective against cancer while causing fewer side effects than current treatments. acs.org

Addressing Unmet Needs: Tetrahydroquinazoline derivatives that can cross the blood-brain barrier, like ARN-21934, offer a significant opportunity for treating central nervous system diseases, including brain cancers. acs.org

New Disease Indications: The potential efficacy of this class of compounds against targets in tuberculosis and diabetes opens new avenues for drug development in areas of significant global health concern. nih.gov The versatility of the scaffold provides a platform for tackling a wide range of diseases.

By strategically navigating these challenges and leveraging the unique opportunities presented by this chemical class, researchers can work towards translating the preclinical promise of this compound derivatives into tangible clinical benefits.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline with high yield?

Answer:

The synthesis of quinazoline derivatives often involves refluxing precursors in polar aprotic solvents (e.g., DMSO) with acid catalysts. For example, a similar compound, 4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole, was synthesized via 18-hour reflux in DMSO followed by crystallization in water-ethanol (65% yield) . Key factors include:

- Solvent choice : DMSO enhances nucleophilic substitution reactions.

- Catalyst : Glacial acetic acid aids in Schiff base formation during condensation steps .

- Purification : Crystallization using water-ethanol mixtures improves purity. Adjusting stoichiometry and reaction time may further optimize yield.

Basic: What spectroscopic methods are most reliable for characterizing this compound?

Answer:

- NMR : - and -NMR are critical for confirming hydrogen and carbon environments, especially distinguishing aromatic vs. aliphatic protons in the tetrahydroquinazoline core .

- X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for structurally similar 8-(4-Chlorobenzylidene)-4-(4-chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline .

- Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives .

Advanced: How do substituent modifications on the quinazoline core influence biological activity?

Answer:

The tetrahydroquinazoline scaffold allows diverse substitutions that modulate interactions with biological targets:

- Chlorine atoms : Enhance lipophilicity and binding to hydrophobic enzyme pockets (e.g., antibacterial targets) .